![molecular formula C9H14N2O B1444196 1-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol CAS No. 1464933-65-0](/img/structure/B1444196.png)
1-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol
Vue d'ensemble
Description
1-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Synthesis and Structural Analysis
- A study by Wilson et al. (2009) details a scalable synthesis of 1,4,5,6-tetrahydro-3-(1H-tetrazol-5-yl)cyclopenta[c]pyrazole, showcasing the importance of 1-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol in the development of complex chemical structures.
- Churchill et al. (1999) explored the crystal structures of 1,1-di(pyrazol-1-yl)cycloalkane ligands, indicating the structural significance of related compounds in crystallography.
2. Tautomerism and Chemical Behavior
- Research by Dzvinchuk and Lozinskii (2011) highlighted the tautomerism of 2-(3,5-diaryl-1H-pyrazol-4-yl)-1-methyl-1H-benzimidazoles, demonstrating the dynamic chemical behavior of related pyrazole compounds.
3. Cytotoxic Properties and Biological Activities
- Kodadi et al. (2007) reported the synthesis of tridentate bipyrazolic compounds and examined their cytotoxic properties, illustrating the potential biological applications of similar compounds.
- The work of Wu et al. (2012) on 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol derivatives showed their existence as 3-hydroxy tautomers, contributing to our understanding of their biological behavior.
4. Applications in Coordination Chemistry
- A study by Choi et al. (2015) explored the formation of Co(II) chloride complexes with N,N-bis((1H-pyrazol-1-yl)methyl)amine ligands, emphasizing the role of similar compounds in the synthesis of coordination complexes.
5. Crystallographic and Computational Studies
- Channar et al. (2019) conducted conformational studies and NBO analysis on a pyrazole derivative, demonstrating the utility of related compounds in crystallography and computational chemistry.
6. Bioactive Compound Synthesis
- Shen et al. (2012) synthesized pyrazole derivatives and studied their molecular structures, highlighting the importance of similar compounds in the synthesis of bioactive molecules.
7. Domino Reactions in Organic Synthesis
- Research by Lipson et al. (2015) on domino reactions involving 3-methylpyrazol-5-amine showcases the relevance of similar compounds in complex organic synthesis processes.
8. Synthesis of Ni(II) Complexes
- Yu et al. (2017) synthesized and characterized Ni(II) complexes with Schiff base ligands, underlining the role of related pyrazole compounds in inorganic synthesis and medicinal chemistry.
Propriétés
IUPAC Name |
1-(pyrazol-1-ylmethyl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c12-9(4-1-2-5-9)8-11-7-3-6-10-11/h3,6-7,12H,1-2,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKBMQOKFVDINH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN2C=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[(4-Iodophenyl)methyl]pyrrolidin-2-yl}methanamine](/img/structure/B1444115.png)
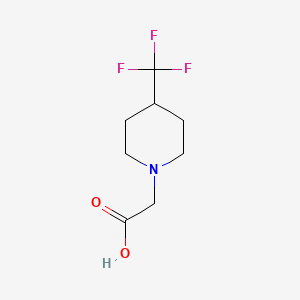
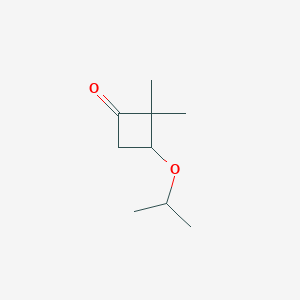
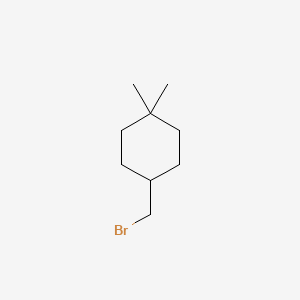

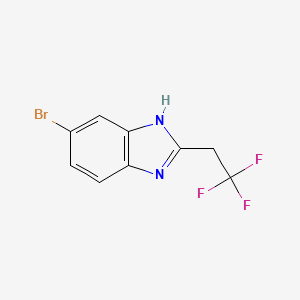
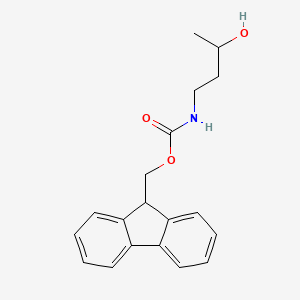
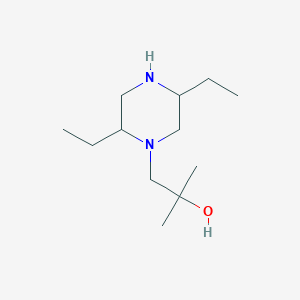
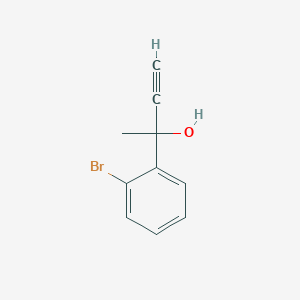

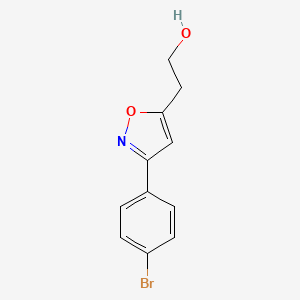
![1,1'-[Iminodi(methylene)]dicyclohexanol](/img/structure/B1444129.png)
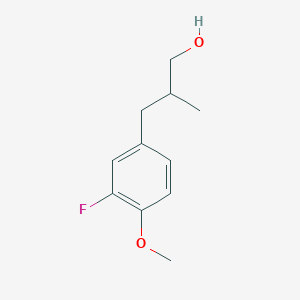
![N-(2-Methyl-1H-benzo[d]imidazol-6-yl)azetidine-3-carboxamide](/img/structure/B1444135.png)
